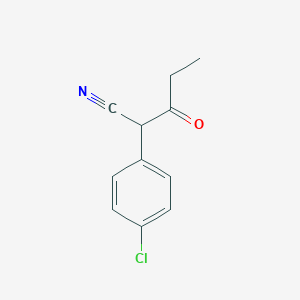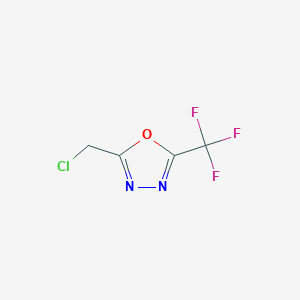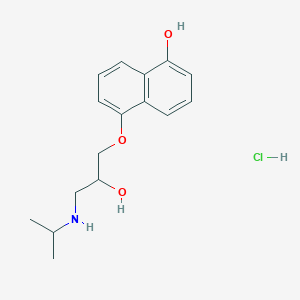
Ethyl-2-(Hydroxymethyl)acrylat
Übersicht
Beschreibung
Ethyl 2-(hydroxymethyl)acrylate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both an acrylate group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(hydroxymethyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of adhesives, coatings, and resins.
Wirkmechanismus
Mode of Action
It is known to be used in the synthesis of aza inhibitors and some potential antitumor agents , suggesting it may interact with biological targets in these contexts.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1068 g/mL at 25 °C . This could potentially influence its bioavailability and distribution in the body.
Result of Action
It is known to be used in the synthesis of aza inhibitors and some potential antitumor agents , suggesting it may have effects in these contexts.
Action Environment
The action of Ethyl 2-(hydroxymethyl)acrylate can be influenced by environmental factors such as temperature and pH. The compound is stable under normal conditions, but it should be stored at a temperature of 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of aza inhibitors . Aza inhibitors are a class of compounds that inhibit the activity of certain enzymes, potentially influencing the function of proteins and other biomolecules.
Cellular Effects
Given its role in the synthesis of aza inhibitors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of aza inhibitors , which can interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
Given its role in the synthesis of aza inhibitors , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxymethyl)acrylate can be synthesized through several methods. One common method involves the esterification of 2-(hydroxymethyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(hydroxymethyl)acrylate often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(hydroxymethyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-(formylmethyl)acrylate or ethyl 2-(carboxymethyl)acrylate.
Reduction: Ethyl 2-(hydroxymethyl)propanoate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(hydroxymethyl)acrylate
- Ethyl 2-(bromomethyl)acrylate
- 2-Hydroxyethyl methacrylate
Uniqueness
Ethyl 2-(hydroxymethyl)acrylate is unique due to the presence of both an acrylate and a hydroxymethyl group, which provides a combination of reactivity that is not commonly found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Eigenschaften
IUPAC Name |
ethyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGAXBISYRORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30638-89-2 | |
| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143108 | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10029-04-6 | |
| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 2-(hydroxymethyl)acrylate incorporated into dental resin formulations?
A1: Ethyl 2-(hydroxymethyl)acrylate is utilized in dental resin formulations alongside other monomers like urethane dimethacrylate (UDMA) and polyethylene glycol-extended UDMA (PEG-U) to achieve specific material properties. [, , ] This combination, referred to as UPE resin, aims to balance mechanical strength and hydrophilicity. The inclusion of EHMA contributes to the overall hydrophilicity of the resin. []
Q2: How does the addition of antimicrobial monomers impact the properties of UPE resins containing Ethyl 2-(hydroxymethyl)acrylate?
A2: Research indicates that incorporating antimicrobial monomers like those containing quaternary ammonium and trimethoxysilyl functionalities (e.g., AMsil1 and AMsil2) or those with carboxyl groups (e.g., AMadh1 and AMadh2) into UPE resins can influence various properties:
- Hydrophilicity: The addition of these antimicrobial monomers generally makes the UPE resin more hydrophilic. [, ]
- Degree of Vinyl Conversion (DVC): The presence of antimicrobial monomers can lead to a decrease in DVC compared to the UPE resin control, implying potential alterations in the polymerization process. [, ]
Q3: What is the significance of balancing antimicrobial properties and cytotoxicity in dental polymers incorporating Ethyl 2-(hydroxymethyl)acrylate?
A3: Achieving a balance between antimicrobial efficacy and minimal cytotoxicity is crucial for the success of dental polymers. While these polymers aim to inhibit the growth of harmful oral bacteria, they must not harm the surrounding oral tissues. Studies have shown that certain antimicrobial monomers, even when incorporated into UPE resins containing Ethyl 2-(hydroxymethyl)acrylate, exhibit potent activity against bacteria like Streptococcus mutans while demonstrating minimal toxicity towards human gingival fibroblasts and other cell lines. [, , ] This balance is essential for ensuring the safety and effectiveness of these materials in clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)






![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)


